molecular formula C30H50N2O8 B1665578 N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide CAS No. 87178-48-1

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide

Cat. No.: B1665578
CAS No.: 87178-48-1
M. Wt: 566.7 g/mol
InChI Key: FZKMNTGJBCFURC-LBCQLIQWSA-N
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Description

AO-1535 is a semisynthetic monoglycosylceramide derived from O-glycosilated sphingosine. It has been shown to inhibit superoxide production by macrophages suggesting a potential clinical application of AO 1535 in the treatment of inflammatory dermatoses.

Properties

CAS No.

87178-48-1

Molecular Formula

C30H50N2O8

Molecular Weight

566.7 g/mol

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C30H50N2O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24(34)23(32-29(38)22-16-15-18-31-19-22)21-39-30-28(37)27(36)26(35)25(20-33)40-30/h14-19,23-28,30,33-37H,2-13,20-21H2,1H3,(H,32,38)/b17-14+/t23-,24+,25+,26-,27-,28+,30+/m0/s1

InChI Key

FZKMNTGJBCFURC-LBCQLIQWSA-N

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)C2=CN=CC=C2)O

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)C2=CN=CC=C2)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)C2=CN=CC=C2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-Pyridinecarboxamide, N-(1-((beta-D-galactopyranosyloxy)methyl)-2-hydroxy-3-heptadecenyl)-, (R-(R*,S*-(E)))-
AO 1535
AO-1535

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide
Reactant of Route 2
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide
Reactant of Route 3
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide
Reactant of Route 4
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide
Reactant of Route 5
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide

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